FSHR Binding Affinity Modulation
ADX61623 acts as a negative allosteric modulator that paradoxically increases the affinity of FSH for its receptor. In radioligand binding studies using (125)I-hFSH and human FSHR, ADX61623 increased binding affinity five-fold relative to FSH alone [1]. This binding enhancement occurs while simultaneously locking the receptor in an inactive conformation for cAMP and progesterone production, a functional signature not observed with orthosteric antagonists [2].
| Evidence Dimension | FSH binding affinity (fold change) |
|---|---|
| Target Compound Data | 5-fold increase in (125)I-hFSH binding affinity |
| Comparator Or Baseline | Baseline: (125)I-hFSH binding in absence of ADX61623 |
| Quantified Difference | +5-fold increase |
| Conditions | Radioligand binding assay using (125)I-hFSH and human FSHR (hFSHR) expressed in recombinant systems |
Why This Matters
This paradoxical allosteric property provides a unique mechanistic tool for dissecting FSHR conformational states and distinguishes ADX61623 from orthosteric antagonists, which compete with rather than enhance FSH binding.
- [1] Dias JA, Bonnet B, Weaver BA, Watts J, Kluetzman K, Thomas RM, Poli S, Mutel V, Campo B. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor. Mol Cell Endocrinol. 2011 Feb 20;333(2):143-50. View Source
- [2] Dias JA, Bonnet B, Weaver BA, Watts J, Kluetzman K, Thomas RM, Poli S, Mutel V, Campo B. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor. Mol Cell Endocrinol. 2011 Feb 20;333(2):143-50. View Source
